molecular formula C23H23N3O5 B12167762 propan-2-yl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

propan-2-yl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B12167762
M. Wt: 421.4 g/mol
InChI Key: QUQUZNAZJKHJQI-UHFFFAOYSA-N
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Description

Propan-2-yl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and a benzoate ester, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride in the presence of a base.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with isopropanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of propan-2-yl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can inhibit certain enzymes by binding to their active sites, while the benzoate ester can enhance its solubility and cellular uptake. The methoxyphenyl group can further modulate its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
  • Propan-2-yl 4-({[3-(4-hydroxy-3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Uniqueness

Propan-2-yl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its interaction with certain enzymes or receptors, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

propan-2-yl 4-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H23N3O5/c1-15(2)31-23(29)16-7-9-18(10-8-16)24-21(27)14-26-22(28)12-11-20(25-26)17-5-4-6-19(13-17)30-3/h4-13,15H,14H2,1-3H3,(H,24,27)

InChI Key

QUQUZNAZJKHJQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC

Origin of Product

United States

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